molecular formula C20H28O3 B12772719 (6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 1025495-78-6

(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B12772719
CAS No.: 1025495-78-6
M. Wt: 316.4 g/mol
InChI Key: IWGSIBVXIPLFAD-BGSZODNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

    Functional Group Modifications: Introduction of the methoxymethyl and methyl groups through selective functional group transformations.

    Hydrogenation: Reduction of double bonds to achieve the decahydro structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps include:

    Batch Reactors: Use of batch reactors for controlled synthesis.

    Purification Techniques: Application of chromatography and crystallization for purification.

    Quality Control: Implementation of stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Further hydrogenation to fully saturated derivatives.

    Substitution: Halogenation or alkylation at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Use of reagents like potassium permanganate or chromium trioxide.

    Reducing Agents: Application of hydrogen gas with catalysts like palladium or platinum.

    Substitution Reagents: Use of halogens or alkyl halides under appropriate conditions.

Major Products Formed

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Fully saturated hydrocarbons.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, it serves as a model compound for studying the interactions of cyclopenta[a]phenanthrene derivatives with biological systems. Its effects on cellular processes and enzyme activities are of particular interest.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structural similarity to certain natural products makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. These targets include enzymes and receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activities and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol lies in its specific functional groups and stereochemistry. The presence of the methoxymethyl group and the specific stereochemical configuration contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

1025495-78-6

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H28O3/c1-20-8-7-15-14-4-3-13(21)10-16(14)12(11-23-2)9-17(15)18(20)5-6-19(20)22/h3-4,10,12,15,17-19,21-22H,5-9,11H2,1-2H3/t12-,15+,17+,18-,19-,20-/m0/s1

InChI Key

IWGSIBVXIPLFAD-BGSZODNUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)COC

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.